Gaultherin

Description

This compound has been reported in Gaultheria pyroloides, Filipendula ulmaria, and other organisms with data available.

Properties

IUPAC Name |

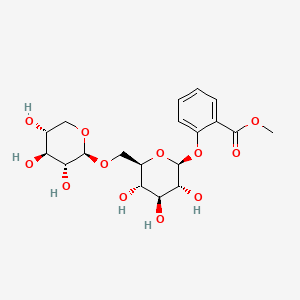

methyl 2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O12/c1-27-17(26)8-4-2-3-5-10(8)30-19-16(25)14(23)13(22)11(31-19)7-29-18-15(24)12(21)9(20)6-28-18/h2-5,9,11-16,18-25H,6-7H2,1H3/t9-,11-,12+,13-,14+,15-,16-,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUNCYDAXJGCLO-AHMNSWSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=CC=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20878440 | |

| Record name | Monotropitoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

490-67-5 | |

| Record name | Monotropitoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monotropitoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONOTROPITOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39519L80TD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Botanical Origins of Gaultherin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources of gaultherin, a salicylate with significant potential in drug development. Primarily intended for researchers, scientists, and professionals in the pharmaceutical industry, this document details the botanical origins, quantitative distribution, and methodologies for extraction and analysis of this promising compound.

Principal Natural Sources of this compound

This compound, chemically identified as methyl salicylate 2-O-β-D-xylopyranosyl-(1→6)-β-D-glucopyranoside, is predominantly found in the plant kingdom, with notable concentrations in species belonging to the Ericaceae and Rosaceae families. The genus Gaultheria is a particularly rich source, with Gaultheria procumbens (American wintergreen or eastern teaberry) and Gaultheria yunnanensis being the most extensively studied species.[1][2] Other documented botanical sources include various species of Betula (birch), Filipendula (meadowsweet), and Spiraea.[1][2]

The compound is not typically present in its free form within the plant tissue but is released through enzymatic hydrolysis of the glycoside upon tissue damage.[1] This process is catalyzed by the enzyme gaultherase, which breaks down this compound into methyl salicylate and the disaccharide primeverose.[1][2]

Quantitative Analysis of this compound in Botanical Sources

The concentration of this compound varies significantly depending on the plant species, the specific organ, and the extraction method employed. The following tables summarize the quantitative data available in the scientific literature, providing a comparative analysis for researchers.

Table 1: this compound Content in Gaultheria Species

| Plant Species | Plant Part | Extraction Solvent | Analytical Method | This compound Content (mg/g) | Reference |

| Gaultheria procumbens | Leaves (fresh weight) | - | - | 22 | [2] |

| Gaultheria procumbens | Stems (fresh weight) | - | - | 7.65 | [2] |

| Gaultheria procumbens | Rhizomes (fresh weight) | - | - | 3.35 | [2] |

| Gaultheria procumbens | Aerial Parts (dry weight) | Methanol-water | HPLC-PDA | 127.7 (in n-butanol fraction) | |

| Gaultheria procumbens | Leaves (dry extract) | Methanol-water (75:25, v/v) | HPLC-PDA | up to 187.5 | |

| Gaultheria procumbens | Stems (dry extract) | Acetone | HPLC-PDA | up to 185.9 | |

| Gaultheria procumbens | Fruits (dry extract) | Acetone | HPLC-PDA | up to 121.7 | |

| Gaultheria yunnanensis | - | - | - | - | [3] |

Table 2: this compound Content in Other Plant Species

| Plant Species | Plant Part | Extraction Solvent | Analytical Method | This compound Content (mg/g) | Reference |

| Betula lenta | Bark (fresh weight) | - | - | 3 | [2] |

| Filipendula ulmaria | Herb (dry weight) | - | - | 2.75 | [2] |

| Filipendula ulmaria | Flowers (dry weight) | - | - | 2.78 | [2] |

Experimental Protocols

Extraction of this compound from Gaultheria procumbens

A critical aspect of this compound extraction is the prevention of its enzymatic hydrolysis. The following protocol is designed to minimize the activity of gaultherase and maximize the yield of intact this compound.

Method 1: Alcoholic Extraction of Fresh Plant Material

-

Plant Material Preparation: Utilize fresh or fresh-frozen aerial parts of Gaultheria procumbens.[2] If frozen, keep the material at or below -20°C until extraction.

-

Tissue Disruption: Grind the plant tissue in the presence of 70-95% ethyl alcohol.[2] The alcohol serves to denature the hydrolytic enzymes. The absence of a drying agent is crucial to prevent enzymatic activity.[4]

-

Extraction: Macerate the ground tissue in the alcohol solution for a sufficient period (e.g., 24 hours) at room temperature with occasional agitation.

-

Solid-Liquid Separation: Remove the solid plant material by filtration or centrifugation.[2]

-

Solvent Removal: Concentrate the resulting alcoholic extract to dryness in vacuo at a temperature not exceeding 40°C.[2]

-

Purification (Optional): The dried extract can be further purified by resuspending it in water, removing any insoluble material, and then re-drying the aqueous solution.[4] For higher purity, preparative HPLC can be employed.[2]

Method 2: Reflux Extraction with n-Butanol

-

Plant Material Preparation: Use dried and powdered plant material (e.g., fruits of Gaultheria procumbens).

-

Reflux Extraction: Reflux the powdered plant material with n-butanol (e.g., 100 g of plant material with 300 mL of n-butanol) for 2 hours. Repeat the extraction three times.[2]

-

Solvent Removal: Evaporate the combined n-butanol extracts at 40°C in vacuo to obtain the dry extract.[2]

Quantification of this compound by High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

This method provides a reliable and accurate means of quantifying this compound in plant extracts.

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Photodiode Array (PDA) detector.

-

Column: A reversed-phase C18 column (e.g., Kinetex XB-C18, 5 µm, 150 mm × 22.1 mm i.d. for preparative scale or an analytical equivalent).[2]

-

Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile with 0.1% formic acid).

-

Gradient Program (Example for preparative isolation):

-

0–25 min, 2–20% B (v/v)

-

25–30 min, 20–2% B (v/v)[2] (Note: The gradient for analytical quantification may need to be optimized for better separation of co-eluting compounds.)

-

-

Flow Rate: To be optimized based on the column dimensions (e.g., 1.0 mL/min for analytical columns).

-

Detection: Monitor the effluent at a wavelength where this compound has maximum absorbance (typically around 280 nm).

-

Quantification: Prepare a calibration curve using a certified reference standard of this compound. The concentration of this compound in the samples is determined by comparing the peak area with the calibration curve.

Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the shikimate pathway, leading to the formation of salicylic acid. The subsequent steps involve the methylation of salicylic acid to form methyl salicylate, followed by a two-step glycosylation process to yield this compound.

Caption: Biosynthetic pathway of this compound.

The formation of methyl salicylate from salicylic acid is catalyzed by salicylic acid methyltransferase (SAMT). The subsequent glycosylation steps are catalyzed by UDP-glycosyltransferases (UGTs). The first step involves the transfer of a glucose moiety from UDP-glucose to methyl salicylate, forming methyl salicylate 2-O-β-D-glucoside. The second step involves the transfer of a xylose moiety from UDP-xylose to the glucose residue of the intermediate, forming the primeveroside structure of this compound. The specific UGTs responsible for these two steps in Gaultheria species are yet to be fully characterized.

Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from plant material.

Caption: Experimental workflow for this compound extraction and analysis.

References

- 1. This compound, a Natural Alternative to Aspirin: A Comprehensive Review of Molecular Mechanisms, Pharmacokinetics, Biocompatibility, Isolation Techniques, and Plant Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.aip.org [pubs.aip.org]

- 3. US20020031562A1 - Recovery of this compound from plants - Google Patents [patents.google.com]

- 4. Cloning of β-Primeverosidase from Tea Leaves, a Key Enzyme in Tea Aroma Formation - PMC [pmc.ncbi.nlm.nih.gov]

Gaultherin: A Historical and Technical Guide to its Discovery and Isolation

Introduction

Gaultherin, a naturally occurring methyl salicylate glycoside, has garnered significant scientific interest for its potent anti-inflammatory and analgesic properties, positioning it as a promising natural alternative to synthetic salicylates like aspirin.[1][2] This technical guide provides a comprehensive overview of the historical milestones in the discovery and isolation of this compound, detailed experimental protocols for its extraction and bioactivity assessment, and a summary of key quantitative data. The content is tailored for researchers, scientists, and professionals in the field of drug development.

A Journey Through Time: The Discovery of this compound

The story of this compound is intrinsically linked to the long history of natural salicylates, which began with the use of myrtle and willow bark for pain relief in ancient civilizations.[1] The journey to isolating and identifying this specific compound, however, is a more recent scientific endeavor.

The initial identification of this compound is credited to Procter Jr. in 1844, who described it as a conjugate of methyl salicylate with glucose and xylose.[1] Interestingly, for a period, it was believed that this compound was not present in the very plant it was named after, Gaultheria procumbens.[1]

A significant breakthrough came when Bridel first isolated a pure form of the compound from Monotropa hypopitys L., naming it "monotropitin" after the plant genus.[1] This name was later revised to "monotropitoside".[1] The pivotal moment in this compound's history occurred in 1928 when Bridel and Grillon conclusively demonstrated that monotropitoside was, in fact, this compound and that it could be extracted from Gaultheria procumbens.[1][3] This was followed by the first chemical synthesis of this compound in 1931.[1]

Subsequent research confirmed that this compound is a primveroside of methyl salicylate.[1] Upon hydrolysis with 3% H2SO4, it breaks down into one mole of methyl salicylate, one mole of D-glucose, and one mole of D-xylose.[1] This hydrolysis can also be triggered by the enzyme gaultherase when the plant material is damaged, releasing the active methyl salicylate.[1]

Quantitative Analysis of this compound Content and Bioactivity

The concentration of this compound varies among the different organs of Gaultheria procumbens.[4] Additionally, its anti-inflammatory and analgesic effects have been quantified in various studies.

| Plant Part | Compound | Concentration (mg/g of dry extract) | Reference |

| Stems | Total Salicylates | up to 199.9 | [4] |

| This compound | up to 185.9 | [4] | |

| Leaves | Total Salicylates | up to 187.5 | [4] |

| This compound | 89-100% of total salicylates | [4] | |

| Fruits | Total Salicylates | up to 121.7 | [4] |

| This compound | - |

| Bioactivity Assay | Model | Treatment | Dosage | Inhibition | Reference |

| Anti-inflammatory | Croton oil-induced ear edema in mice | This compound | 400 mg/kg (oral) | 39% reduction in earplug weight | [5] |

| Aspirin | 200 mg/kg (oral) | Comparable to this compound | [5] | ||

| Analgesic | Acetic acid-induced writhing in mice | This compound | 200 mg/kg | Significant inhibition | [6] |

Experimental Protocols

Early methods for this compound extraction involved boiling Gaultheria with water and calcium carbonate, followed by a series of solvent extractions, which yielded approximately 4 g of this compound per kg of fresh plant material.[3] Modern techniques focus on preventing enzymatic hydrolysis to achieve higher yields.

Modern Extraction Protocol for High-Yield this compound

This protocol is a synthesis of modern methods described in the literature, designed to minimize the hydrolysis of this compound during extraction.[3][7]

-

Plant Material Preparation:

-

Use fresh or fresh-frozen plant material from Gaultheria species.[3]

-

If fresh, immediately proceed to the next step. If frozen, keep the material frozen until disruption.

-

-

Tissue Disruption:

-

Freeze the plant tissue in liquid nitrogen to make it brittle.[3]

-

Grind the frozen tissue into a fine powder using a mortar and pestle or a cryogenic grinder.

-

-

Extraction:

-

Immediately transfer the powdered tissue to a solution of 90% ethanol.[7] A solvent-to-feed ratio of 5:1 is recommended.[7] The alcohol acts to inactivate the hydrolytic enzyme, gaultherase.[3]

-

Maintain the pH of the solution at 4.8 using a suitable buffer.[7]

-

Stir the mixture at a low speed (e.g., 75 rpm) for a defined period, for instance, 30 to 120 minutes, at a controlled temperature between 25-40°C.[7]

-

-

Filtration and Concentration:

-

Separate the extract from the solid plant material by filtration or centrifugation.

-

Concentrate the resulting extract under reduced pressure using a rotary evaporator to remove the ethanol.

-

-

Fractionation for Increased Purity:

-

To increase the concentration of this compound, perform a liquid-liquid fractionation of the concentrated aqueous extract.[4]

-

Sequentially extract with solvents of increasing polarity, such as diethyl ether, followed by ethyl acetate, and then n-butanol.[4]

-

The this compound content will be highest in the more polar fractions, particularly the n-butanol fraction.[4]

-

-

Purification:

-

Further purify the this compound-rich fraction using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

-

This model is used to evaluate the topical anti-inflammatory effects of compounds.[6]

-

Animals: Use standardized laboratory mice (e.g., Swiss albino).

-

Induction of Edema: Apply a solution of croton oil in a suitable solvent (e.g., acetone) to the inner surface of the right ear of each mouse. The left ear serves as a control.

-

Treatment: Administer this compound (e.g., 200-400 mg/kg) orally or topically to the treatment group of mice. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug like aspirin.[5][6]

-

Assessment: After a specified period (e.g., 4-6 hours), sacrifice the mice and punch out circular sections from both ears.

-

Measurement: Weigh the ear punches. The difference in weight between the right and left ear punches indicates the degree of edema.

-

Calculation: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

This is a common model for screening peripheral analgesic activity.[6]

-

Animals: Use standardized laboratory mice.

-

Treatment: Administer this compound (e.g., 200 mg/kg) orally to the treatment group. A control group receives the vehicle, and a positive control group receives a known analgesic.[6]

-

Induction of Writhing: After a set period (e.g., 30-60 minutes) to allow for absorption of the compound, inject a solution of acetic acid intraperitoneally into each mouse.

-

Observation: Immediately after the injection, place each mouse in an individual observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) over a defined period (e.g., 20 minutes).

-

Calculation: Calculate the percentage inhibition of writhing for the treated groups compared to the vehicle control group.

Metabolic Pathway and Mechanism of Action

This compound itself is a prodrug.[2] Its therapeutic effects are attributed to its metabolic conversion to salicylate.[6] This conversion happens in the intestine, not the stomach, through the action of β-glycosidase from intestinal bacteria and subsequent esterase activity in the intestine, blood, and liver.[6] This slow release of salicylate in the intestine is believed to be the reason for this compound's lack of gastric ulcerogenic effects, a common side effect of aspirin.[5][6] Unlike aspirin, which irreversibly inhibits both COX-1 and COX-2, this compound appears to selectively inhibit COX-2, sparing the protective COX-1 enzyme in the gastric epithelium.[8]

From its initial, somewhat confusing discovery to its establishment as a potent and safer natural salicylate, this compound has a rich scientific history. The development of advanced extraction and isolation techniques has made it more accessible for research and potential therapeutic applications. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the potential of this promising natural compound. Its unique metabolic pathway and selective COX-2 inhibition highlight its potential as a valuable lead in the development of next-generation anti-inflammatory and analgesic agents with improved safety profiles.

References

- 1. This compound, a Natural Alternative to Aspirin: A Comprehensive Review of Molecular Mechanisms, Pharmacokinetics, Biocompatibility, Isolation Techniques, and Plant Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. US20020031562A1 - Recovery of this compound from plants - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a natural salicylate derivative from Gaultheria yunnanensis: towards a better non-steroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. This compound, a Natural Alternative to Aspirin: A Comprehensive Review of Molecular Mechanisms, Pharmacokinetics, Biocompatibility, Isolation Techniques, and Plant Sources - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Gaultherin: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gaultherin, a naturally occurring salicylate derivative, has garnered significant attention within the scientific community for its potent anti-inflammatory, analgesic, and antipyretic properties. This technical guide provides a comprehensive overview of the chemical structure and diverse properties of this compound. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations of its molecular interactions and experimental workflows. A key advantage of this compound is its selective inhibition of cyclooxygenase-2 (COX-2) over COX-1, which suggests a reduced risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin. This document synthesizes current knowledge on this compound, presenting its physicochemical characteristics, spectroscopic data, and biological activities in a structured and accessible format to facilitate further research and development.

Chemical Structure and Identification

This compound is chemically known as 2-[(6-O-beta-D-Xylopyranosyl-beta-D-glucopyranosyl)oxy]benzoic acid methyl ester. It is a glycoside of methyl salicylate, consisting of a methyl salicylate aglycone linked to a primeverose disaccharide (composed of glucose and xylose).

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 2-[(6-O-beta-D-Xylopyranosyl-beta-D-glucopyranosyl)oxy]benzoic acid methyl ester[1] |

| Synonyms | Monotropitin, Monotropitoside, Methyl salicylate beta-primeveroside[2] |

| CAS Number | 490-67-5[3] |

| Molecular Formula | C₁₉H₂₆O₁₂[2][4] |

| Molecular Weight | 446.40 g/mol [4] |

Physicochemical Properties

This compound is a white crystalline solid. Its physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 180°C | [2] |

| Boiling Point | 709°C at 760 mmHg | [2] |

| Density | 1.58 g/cm³ | [2] |

| Appearance | Needles in star formation from 99% acetone | [5] |

| Optical Rotation | [α]D²⁰ -58° (c = 2) | [5] |

| Flash Point | 249.2°C | [2] |

| pKa | 12.74 ± 0.70 (Predicted) | [2] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: ¹H-NMR and ¹³C-NMR Spectral Data of this compound

| Position | ¹H-NMR (ppm) | ¹³C-NMR (ppm) |

| Salicylate Moiety | ||

| 1' | - | 115.8 |

| 2' | - | 152.1 |

| 3' | 7.18 (d, J=8.0 Hz) | 118.2 |

| 4' | 7.55 (t, J=8.0 Hz) | 132.6 |

| 5' | 7.35 (t, J=8.0 Hz) | 124.5 |

| 6' | 7.82 (d, J=8.0 Hz) | 130.4 |

| C=O | - | 166.2 |

| OCH₃ | 3.85 (s) | 52.3 |

| Glucose Moiety | ||

| 1'' | 5.12 (d, J=7.6 Hz) | 102.5 |

| 2'' | 4.05 (m) | 74.8 |

| 3'' | 4.15 (m) | 76.9 |

| 4'' | 4.10 (m) | 71.3 |

| 5'' | 3.80 (m) | 76.5 |

| 6''a | 4.35 (dd, J=11.6, 2.0 Hz) | 69.8 |

| 6''b | 3.95 (dd, J=11.6, 5.6 Hz) | |

| Xylose Moiety | ||

| 1''' | 4.55 (d, J=7.2 Hz) | 105.1 |

| 2''' | 3.55 (m) | 74.2 |

| 3''' | 3.65 (m) | 77.3 |

| 4''' | 3.75 (m) | 70.8 |

| 5'''a | 3.90 (dd, J=11.2, 5.2 Hz) | 66.5 |

| 5'''b | 3.30 (m) |

Note: NMR data can vary slightly depending on the solvent and instrument used.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Table 4: FT-IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretching (hydroxyl groups) |

| ~2920 | C-H stretching (alkanes) |

| ~1710 | C=O stretching (ester) |

| ~1600, ~1480 | C=C stretching (aromatic ring) |

| ~1250 | C-O stretching (ester) |

| ~1070 | C-O stretching (glycosidic bond) |

Mass Spectrometry (MS)

Mass spectrometry of this compound reveals a molecular ion peak corresponding to its molecular weight and a characteristic fragmentation pattern.

-

Molecular Ion Peak ([M+H]⁺): m/z 447.15

-

Key Fragments:

-

m/z 295: [M+H - Xylose]⁺

-

m/z 153: [Methyl salicylate + H]⁺

-

m/z 121: [Salicylic acid - H₂O + H]⁺

-

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, with its anti-inflammatory and analgesic effects being the most prominent. It is considered an orally active non-steroidal anti-inflammatory agent.[3]

Anti-inflammatory and Analgesic Activity

This compound demonstrates significant anti-inflammatory and analgesic effects.[1] It functions as a prodrug, being metabolized in the intestine by β-glycosidase from intestinal bacteria and then by esterases in the intestine, blood, and liver to release its active metabolite, salicylate.[1] This gradual release of salicylate in the intestine, rather than the stomach, contributes to its lower gastrointestinal toxicity compared to aspirin.[1]

A key feature of this compound's anti-inflammatory action is its selective inhibition of COX-2, with an IC₅₀ of 0.35 mg/mL, while not affecting COX-1.[3] This selectivity is crucial for avoiding the common gastrointestinal side effects associated with non-selective NSAIDs.[3] this compound also inhibits other inflammatory enzymes such as lipoxygenase (LOX) with an IC₅₀ of 0.56 mg/mL and hyaluronidase (HYAL) with an IC₅₀ of 28.58 μg/mL.[3]

Antioxidant Activity

This compound displays modest direct antioxidant capacity.[3] Its antioxidant activity is more significant in cell-based models.[3]

Table 5: In Vitro Bioactivity of this compound

| Target/Assay | IC₅₀ / SC₅₀ | Reference |

| COX-2 Inhibition | 0.35 mg/mL | [3] |

| LOX Inhibition | 0.56 mg/mL | [3] |

| HYAL Inhibition | 28.58 μg/mL | [3] |

| DPPH Radical Scavenging | 265.69 μg/mL | [3] |

| O₂⁻ Scavenging | 451.76 μg/mL | [3] |

| •OH Scavenging | 488.52 μg/mL | [3] |

| H₂O₂ Scavenging | 587.86 μg/mL | [3] |

Signaling Pathway Inhibition

This compound exerts its anti-inflammatory effects by selectively inhibiting the NF-κB and MAPK signaling pathways.[3] It prevents the phosphorylation and subsequent degradation of IκBα, which in turn blocks the translocation of the NF-κB p65 subunit to the nucleus.[6] This inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators.

Diagram 1: this compound's Inhibition of the NF-κB Signaling Pathway

Caption: this compound inhibits IKK, preventing IκBα degradation and NF-κB activation.

Diagram 2: this compound's Inhibition of the MAPK Signaling Pathway

Caption: this compound inhibits the phosphorylation of MAPK, suppressing inflammation.

Experimental Protocols

Extraction and Isolation of this compound from Gaultheria procumbens

This protocol describes a general method for the extraction and isolation of this compound.

Diagram 3: Experimental Workflow for this compound Extraction and Isolation

Caption: Workflow for the extraction and purification of this compound.

Methodology:

-

Plant Material Preparation: Air-dry the leaves of Gaultheria procumbens and grind them into a fine powder.

-

Extraction: Macerate the powdered plant material with a 75:25 (v/v) mixture of methanol and water at room temperature for 24-48 hours with occasional shaking. Repeat the extraction process three times.

-

Filtration and Concentration: Filter the combined extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Fractionation: Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with n-hexane, ethyl acetate, and n-butanol. The this compound will be concentrated in the n-butanol fraction.

-

Chromatographic Separation: Subject the n-butanol fraction to column chromatography on a silica gel or Sephadex LH-20 column, eluting with a gradient of chloroform-methanol or methanol-water.

-

Purification: Further purify the this compound-containing fractions by preparative high-performance liquid chromatography (HPLC).

-

Identification: Confirm the identity and purity of the isolated this compound using NMR, MS, and FT-IR spectroscopy.

In Vivo Anti-inflammatory Assay: Croton Oil-Induced Ear Edema in Mice

This assay evaluates the topical anti-inflammatory activity of this compound.

Methodology:

-

Animals: Use male Swiss mice (20-25 g).

-

Groups: Divide the mice into a control group, a positive control group (e.g., treated with indomethacin), and test groups receiving different doses of this compound.

-

Induction of Edema: Apply a solution of croton oil (e.g., 2.5% in acetone) to the inner surface of the right ear of each mouse. The left ear serves as a control.

-

Treatment: Topically apply the vehicle (control), indomethacin, or this compound to the right ear immediately after the croton oil application.

-

Measurement: Measure the thickness of both ears using a digital micrometer at various time points (e.g., 4, 6, and 24 hours) after induction of inflammation.

-

Analysis: Calculate the degree of edema by subtracting the thickness of the left ear from the right ear. Determine the percentage inhibition of edema for the treated groups compared to the control group.

In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test in Mice

This test assesses the peripheral analgesic activity of this compound.

Methodology:

-

Animals: Use male albino mice (20-30 g).

-

Groups: Divide the mice into a control group, a positive control group (e.g., treated with aspirin or diclofenac), and test groups receiving different doses of this compound.

-

Treatment: Administer this compound, the positive control, or the vehicle orally or intraperitoneally 30-60 minutes before the acetic acid injection.

-

Induction of Writhing: Inject a 0.6-1% solution of acetic acid intraperitoneally (e.g., 10 mL/kg body weight).

-

Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a set period (e.g., 15-20 minutes).

-

Analysis: Calculate the mean number of writhes for each group and determine the percentage of inhibition of writhing for the treated groups compared to the control group.

Conclusion

This compound presents a promising profile as a natural anti-inflammatory and analgesic agent. Its well-defined chemical structure, characterized by detailed spectroscopic data, provides a solid foundation for further investigation. The selective inhibition of COX-2 and the modulation of the NF-κB and MAPK signaling pathways underscore its therapeutic potential, particularly with the prospect of reduced gastrointestinal side effects compared to traditional NSAIDs. The experimental protocols outlined in this guide offer standardized methods for the extraction, isolation, and bioactivity assessment of this compound, facilitating reproducible research. This comprehensive technical guide serves as a critical resource for the scientific community, encouraging further exploration of this compound's pharmacological properties and its development into a clinically valuable therapeutic agent.

References

Gaultherin: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Gaultherin, a natural salicylate with significant potential in drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors. It compiles and synthesizes key scientific literature on this compound's synonyms, physicochemical properties, biological activities, and mechanisms of action.

Introduction to this compound

This compound is a naturally occurring methyl salicylate glycoside found in a variety of plants, most notably in the Gaultheria and Betula genera.[1] It is a prodrug that, upon enzymatic hydrolysis in the body, releases methyl salicylate, which is then further metabolized to salicylic acid, the active therapeutic agent.[2][3] This controlled release mechanism contributes to a favorable gastrointestinal safety profile compared to synthetic salicylates like aspirin.[3]

Synonyms and Chemical Identity

In scientific literature, this compound is referred to by several synonyms. A comprehensive list is provided below to aid in literature searches and compound identification.

| Synonym | Source(s) |

| Monotropitin | [4] |

| Monotropitoside | [4] |

| methyl salicylate 2-O-β-D-xylopyranosyl-(1→6)-β-D-glucopyranoside | [1][2] |

| 2-[(6-O-beta-D-Xylopyranosyl-beta-D-glucopyranosyl)oxy]benzoic acid methyl ester | [3] |

| Methyl salicylate beta-primeveroside | |

| Monotropeoside | |

| methyl salicylate-2-glucoxyloside | |

| methyl salicylate-2-primeveroside | |

| CAS Number | 490-67-5 |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for formulation development and pharmacokinetic studies.

| Property | Value |

| Molecular Formula | C₁₉H₂₆O₁₂ |

| Molecular Weight | 446.40 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 180 °C |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Slightly soluble in water. |

| LogP (predicted) | -1.3 |

Biological Activity and Quantitative Data

This compound exhibits a range of biological activities, with its anti-inflammatory and analgesic properties being the most extensively studied. The following table summarizes key quantitative data related to its biological efficacy.

| Parameter | Target/Assay | Value | Reference(s) |

| IC₅₀ | Cyclooxygenase-2 (COX-2) | 0.35 mg/mL | [5] |

| IC₅₀ | Lipoxygenase (LOX) | 0.56 mg/mL | [5] |

| IC₅₀ | Hyaluronidase (HYAL) | 28.58 µg/mL | [5] |

| Analgesic Effect | Acetic acid-induced writhing (mice) | Significant inhibition at 200 mg/kg | [3][6] |

| Anti-inflammatory Effect | Croton oil-induced ear edema (mice) | Comparable to aspirin at equimolar doses | [3][6] |

Experimental Protocols

Detailed experimental protocols for the extraction, isolation, and biological evaluation of this compound are essential for reproducible research. The following sections provide summaries of methodologies reported in the scientific literature.

Extraction and Isolation of this compound

A common method for extracting this compound from plant material, such as Gaultheria procumbens, involves the following steps to prevent enzymatic hydrolysis by gaultherase:

-

Plant Material Preparation: Fresh or fresh-frozen aerial parts of the plant are used.[4]

-

Extraction: The plant material is disrupted in the presence of 70-95% ethanol.[4] This high ethanol concentration serves to inactivate the hydrolytic enzyme gaultherase. An alternative method utilizes reflux extraction with n-butanol.[4]

-

Purification: The crude extract is subjected to a series of purification steps. A patented method involves:

-

Removal of solid matter from the ethanolic extract.

-

Concentration of the extract to a solid residue.

-

Re-suspension of the residue in an aqueous solution.

-

Removal of water-insoluble material.

-

A final concentration step to yield a more purified this compound-containing fraction.[7]

-

-

High-Performance Liquid Chromatography (HPLC) Purification: For obtaining high-purity this compound, preparative HPLC is employed. A typical protocol uses a C18 column with a mobile phase gradient of methanol and water containing 0.1% formic acid.[8] The fractions are monitored by a PDA detector, and those containing this compound are collected and concentrated.

In-Vivo Anti-Inflammatory Assay: Croton Oil-Induced Ear Edema in Mice

This model is widely used to assess the topical or systemic anti-inflammatory activity of compounds.

-

Animal Model: Male Kunming mice are typically used.

-

Induction of Inflammation: A solution of croton oil in a suitable solvent (e.g., acetone) is applied to the inner surface of the right ear of each mouse. The left ear serves as a control.

-

Treatment: this compound is administered orally at various doses (e.g., 200-400 mg/kg) one hour before the application of croton oil.[3][6] A positive control group receives a known anti-inflammatory drug, such as aspirin.

-

Assessment: After a specific time (e.g., 4 hours), the mice are euthanized, and circular sections from both ears are weighed. The difference in weight between the right and left ear punches is calculated as the edema weight.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating key signaling pathways involved in inflammation and pain. Its primary mechanism involves the inhibition of pro-inflammatory enzymes and the suppression of inflammatory signaling cascades.

Metabolic Pathway of this compound

This compound is a prodrug that is metabolized in the body to release the active compound, salicylic acid. This two-step enzymatic process is crucial for its therapeutic action and favorable safety profile.

Caption: Metabolic conversion of this compound to Salicylic Acid.

Inhibition of Inflammatory Signaling Pathways

This compound has been shown to inhibit the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. By downregulating these pathways, this compound reduces the production of pro-inflammatory cytokines and mediators.

Caption: this compound's inhibition of NF-κB and MAPK pathways.

Conclusion

This compound presents a compelling profile as a natural anti-inflammatory and analgesic agent. Its unique metabolic pathway, leading to the gradual release of salicylic acid, offers a significant advantage in terms of gastrointestinal safety. The data and methodologies summarized in this guide provide a solid foundation for further research and development of this compound as a therapeutic candidate. Continued investigation into its pharmacological properties and clinical efficacy is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. This compound, a natural salicylate derivative from Gaultheria yunnanensis: towards a better non-steroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a Natural Alternative to Aspirin: A Comprehensive Review of Molecular Mechanisms, Pharmacokinetics, Biocompatibility, Isolation Techniques, and Plant Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. US20020031562A1 - Recovery of this compound from plants - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

Gaultherin (Monotropitin, Monotropside): A Technical Whitepaper for Drug Development Professionals

An In-depth Guide to the Chemistry, Pharmacology, and Therapeutic Potential of a Natural Salicylate

Executive Summary

Gaultherin, also known by its synonyms Monotropitin and monotropitoside, is a naturally occurring methyl salicylate glycoside with significant potential as an alternative to synthetic non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3][4] This technical document provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It details its chemical properties, established anti-inflammatory and analgesic activities, pharmacokinetic profile, and molecular mechanisms of action. The guide also includes summaries of extraction and purification protocols from its natural sources and presents key quantitative data in a structured format. The information presented herein is intended to facilitate further research and development of this compound as a therapeutic agent with a potentially superior safety profile compared to traditional NSAIDs.

Chemical Identity and Properties

This compound is chemically defined as methyl 2-[(6-O-β-D-xylopyranosyl-β-D-glucopyranosyl)oxy]benzoate.[1][2] It is a primveroside of methyl salicylate.[1][2] The compound was first isolated from Monotropa hypopitys and was initially named monotropitin.[1] Subsequent research established that monotropitoside and this compound are identical compounds.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| CAS Number | 490-67-5 | [2] |

| Molecular Formula | C₁₉H₂₆O₁₂ | [2][5][6] |

| Molecular Weight | 446.40 g/mol | [2][5][6] |

| IUPAC Name | methyl 2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxybenzoate | [5] |

| Synonyms | Monotropitin, monotropitoside, methyl salicylate 2-O-β-D-xylopyranosyl-(1→6)-β-D-glucopyranoside, methyl salicylate-2-primeveroside | [1][2][3][4] |

| Appearance | White powder, crystallizes as needles from acetone | [3][7] |

| Melting Point | 180°C | [2][7][8] |

| Solubility | Soluble in water, alcohol, methanol, ethanol, DMSO. Slightly soluble in ethyl acetate and acetone. Insoluble in ether. | [2][3][7] |

| Optical Rotation | [α]D²⁰ -58° (c = 2) | [2][7] |

Biological Activity and Therapeutic Potential

This compound exhibits a range of biological activities, with its anti-inflammatory, analgesic, and antioxidant properties being the most extensively studied.[1] It is positioned as a natural alternative to aspirin with a potentially better gastrointestinal safety profile.[1][9]

Anti-inflammatory and Analgesic Effects

This compound demonstrates significant anti-inflammatory and analgesic effects in various in vivo and in vitro models.[4][6][8] It has been shown to be as effective as aspirin in certain models of inflammation and pain.[4][6]

Table 2: Quantitative Data on the Biological Activity of this compound

| Activity | Assay | Model/System | Result | Reference |

| Anti-inflammatory | COX-2 Inhibition | In vitro enzyme assay | IC₅₀ = 0.35 mg/mL | [3] |

| LOX Inhibition | In vitro enzyme assay | IC₅₀ = 0.56 mg/mL | [3] | |

| Hyaluronidase (HYAL) Inhibition | In vitro enzyme assay | IC₅₀ = 28.58 µg/mL | [3] | |

| Croton oil-induced ear edema | Mice | 400 mg/kg p.o. inhibited ear plug weight by 39% | [3] | |

| Carrageenan-induced paw edema | Rats | 200, 400 mg/kg p.o. showed significant inhibition | [8] | |

| Analgesic | Acetic acid-induced writhing | Mice | 400 mg/kg p.o. decreased the number of writhing | [3] |

| Formalin test (inflammatory phase) | Mice | 400, 800 mg/kg p.o. showed inhibition | [8] | |

| Antioxidant | DPPH radical scavenging | In vitro assay | SC₅₀ = 265.69 µg/mL | [3] |

| Superoxide anion (O₂⁻) scavenging | In vitro assay | SC₅₀ = 451.76 µg/mL | [3] | |

| Hydroxyl radical (•OH) scavenging | In vitro assay | SC₅₀ = 488.52 µg/mL | [3] | |

| Hydrogen peroxide (H₂O₂) scavenging | In vitro assay | SC₅₀ = 587.86 µg/mL | [3] | |

| Ferric Reducing Antioxidant Power (FRAP) | In vitro assay | 0.64 mmol Fe²⁺/g | [3] |

IC₅₀: Half maximal inhibitory concentration; SC₅₀: Half maximal scavenging concentration; p.o.: per os (by mouth)

Molecular Mechanism of Action

This compound functions as a prodrug of salicylic acid.[1][5] Its mechanism of action is primarily attributed to the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade.[1][3][5] Unlike aspirin, this compound does not significantly inhibit cyclooxygenase-1 (COX-1), which is responsible for the production of prostaglandins that protect the gastric mucosa.[1][4][5] This selectivity is the basis for its improved gastrointestinal safety profile.

The anti-inflammatory effects of this compound are also mediated through the modulation of key signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2][3][5] this compound has been shown to prevent the phosphorylation and subsequent degradation of IκBα, which in turn blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[3]

References

- 1. mdpi.com [mdpi.com]

- 2. This compound, a Natural Alternative to Aspirin: A Comprehensive Review of Molecular Mechanisms, Pharmacokinetics, Biocompatibility, Isolation Techniques, and Plant Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, a natural salicylate derivative from Gaultheria yunnanensis: towards a better non-steroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a Natural Alternative to Aspirin: A Comprehensive Review of Molecular Mechanisms, Pharmacokinetics, Biocompatibility, Isolation Techniques, and Plant Sources [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Analgesic and anti-inflammatory activities of a fraction rich in this compound isolated from Gaultheria yunnanensis (FRANCH.) REHDER - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.aip.org [pubs.aip.org]

The Unveiling of Gaultherin's Biosynthesis: A Technical Guide for Researchers

An In-depth Exploration of the Enzymatic Cascade Leading to a Natural Salicylate

This technical guide provides a comprehensive overview of the biosynthesis of gaultherin, a naturally occurring methyl salicylate glycoside with significant anti-inflammatory and analgesic properties. Tailored for researchers, scientists, and drug development professionals, this document details the enzymatic steps, presents available quantitative data, outlines experimental protocols, and visualizes the intricate pathways involved in the formation of this promising therapeutic compound.

Introduction to this compound and its Precursors

This compound, chemically known as methyl salicylate 2-O-β-D-xylopyranosyl-(1→6)-β-D-glucopyranoside, is a prominent secondary metabolite in various plants, most notably in the Gaultheria genus (wintergreen). Its biosynthesis is a multi-step process that begins with the formation of salicylic acid, a key phytohormone in plant defense. This is followed by the methylation of salicylic acid to form methyl salicylate, which then undergoes a two-step glycosylation to yield the final this compound molecule. Understanding this pathway is crucial for the potential biotechnological production of this compound and the development of novel anti-inflammatory drugs.

The Biosynthetic Pathway of this compound

The formation of this compound can be dissected into three major stages: the synthesis of salicylic acid, the methylation of salicylic acid to methyl salicylate, and the sequential glycosylation of methyl salicylate.

Stage 1: The Dual Origins of Salicylic Acid

Plants have evolved two distinct pathways for the synthesis of salicylic acid (SA), originating from the shikimate pathway.

-

The Isochorismate (ICS) Pathway: This is the primary route for SA production in response to biotic and abiotic stress. The key enzyme, isochorismate synthase (ICS), converts chorismate to isochorismate. Subsequent enzymatic steps, which are not yet fully elucidated in all species, lead to the formation of salicylic acid.

-

The Phenylalanine Ammonia-Lyase (PAL) Pathway: This pathway begins with the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. A series of subsequent reactions, including hydroxylation and side-chain cleavage, ultimately yields salicylic acid.

Stage 2: Methylation of Salicylic Acid

The conversion of salicylic acid to the volatile compound methyl salicylate is a critical step. This reaction is catalyzed by the enzyme Salicylic Acid Carboxyl Methyltransferase (SAMT) , which utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor.

Stage 3: The Two-Step Glycosylation of Methyl Salicylate

The final stage in this compound biosynthesis involves the sequential addition of two sugar moieties to methyl salicylate. This process is catalyzed by specific UDP-glycosyltransferases (UGTs).

-

Glucosylation: The first step is the attachment of a glucose molecule to methyl salicylate. In Arabidopsis thaliana, the enzyme UGT71C3 has been identified as a UDP-glucosyltransferase that catalyzes this reaction, using UDP-glucose as the sugar donor to form methyl salicylate glucoside.[1]

-

Xylosylation: The second and final step is the addition of a xylose molecule to the glucose moiety of methyl salicylate glucoside. This reaction is catalyzed by a UDP-xylosyltransferase . While the specific enzyme responsible for this step in Gaultheria species has not yet been definitively characterized, research on related species in the Ericaceae family, such as Vaccinium corymbosum (blueberry), has led to the identification of xylosyltransferases involved in cell wall biosynthesis, suggesting the presence of homologous enzymes in Gaultheria that could perform this crucial step.[2] The xylose is added at the 6-position of the glucose, forming a primveroside linkage.

Quantitative Data on Key Enzymes

Quantitative understanding of enzyme kinetics is vital for pathway modeling and metabolic engineering. The following table summarizes the available kinetic parameters for the enzymes involved in this compound biosynthesis. It is important to note that data for the specific xylosyltransferase is not yet available.

| Enzyme | Substrate | Km (µM) | Vmax | Source Organism | Reference |

| Salicylic Acid Carboxyl Methyltransferase (SAMT) | Salicylic Acid | 24 | Not Reported | Clarkia breweri | [3] |

| Salicylic Acid Carboxyl Methyltransferase (SAMT) | S-Adenosyl-L-Methionine (SAM) | 9 | Not Reported | Clarkia breweri | [3] |

| BA/SA Carboxyl Methyltransferase 1 (BSMT1) | Salicylic Acid | 16 | Not Reported | Arabidopsis thaliana | [4] |

| UDP-Glucosyltransferase (UGT71C3) | Methyl Salicylate | Data Not Available | Data Not Available | Arabidopsis thaliana | [1] |

| UDP-Xylosyltransferase (Putative) | Methyl Salicylate Glucoside | Data Not Available | Data Not Available | Gaultheria spp. | - |

Detailed Experimental Protocols

This section provides generalized protocols for the key enzymatic assays and analytical procedures relevant to the study of this compound biosynthesis. These should be optimized for the specific plant species and experimental conditions.

Extraction and Quantification of Salicylic Acid and Methyl Salicylate

This protocol outlines a method for the simultaneous extraction and quantification of salicylic acid and methyl salicylate from plant tissues using High-Performance Liquid Chromatography (HPLC).[5][6][7][8][9]

Materials:

-

Plant tissue (e.g., leaves, stems)

-

Liquid nitrogen

-

Extraction solvent: Acetonitrile or Methanol

-

Internal standard (e.g., o-anisic acid)

-

HPLC system with a C18 column and a diode-array detector (DAD) or fluorescence detector

-

Mobile phase: Acetonitrile and an acidic aqueous buffer (e.g., 0.1% formic acid)

Procedure:

-

Sample Preparation: Freeze a known weight of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extraction: Add a defined volume of extraction solvent containing the internal standard to the powdered tissue. Vortex vigorously and sonicate for 15-30 minutes.

-

Centrifugation: Centrifuge the extract at high speed (e.g., 13,000 x g) for 10 minutes to pellet cell debris.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

HPLC Analysis:

-

Inject the filtered extract onto the HPLC system.

-

Separate the compounds using a gradient elution with the mobile phase.

-

Detect salicylic acid and methyl salicylate at their respective maximum absorbance wavelengths (e.g., ~305 nm for salicylic acid and ~238 nm for methyl salicylate).

-

Quantify the compounds by comparing their peak areas to those of a standard curve prepared with authentic standards.

-

In Vitro Assay for Salicylic Acid Carboxyl Methyltransferase (SAMT)

This protocol describes a method to measure the activity of SAMT by quantifying the formation of radiolabeled methyl salicylate.[3][10]

Materials:

-

Partially purified or recombinant SAMT enzyme

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)

-

Salicylic acid solution

-

[14C-methyl]-S-adenosyl-L-methionine

-

Ethyl acetate

-

Scintillation cocktail and counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, salicylic acid, and the enzyme preparation.

-

Initiate Reaction: Start the reaction by adding [14C-methyl]-S-adenosyl-L-methionine.

-

Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Stop Reaction: Terminate the reaction by adding a strong acid (e.g., 1 M HCl).

-

Extraction: Extract the radiolabeled methyl salicylate into an organic solvent like ethyl acetate by vortexing and centrifuging to separate the phases.

-

Quantification: Transfer a portion of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculation: Calculate the enzyme activity based on the amount of radioactivity incorporated into the methyl salicylate product.

In Vitro Assay for UDP-Glycosyltransferase (UGT)

This protocol provides a general method for assaying the activity of UGTs involved in the glycosylation of methyl salicylate.[1]

Materials:

-

Partially purified or recombinant UGT enzyme

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.0)

-

Methyl salicylate or methyl salicylate glucoside solution

-

UDP-glucose or UDP-xylose

-

HPLC system with a C18 column and DAD

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, the acceptor substrate (methyl salicylate or methyl salicylate glucoside), and the enzyme preparation.

-

Initiate Reaction: Start the reaction by adding the UDP-sugar donor (UDP-glucose or UDP-xylose).

-

Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).

-

Stop Reaction: Terminate the reaction by adding an equal volume of methanol or acetonitrile.

-

Centrifugation: Centrifuge the mixture to pellet any precipitated protein.

-

HPLC Analysis: Analyze the supernatant by HPLC to separate and quantify the glycosylated product. The product can be identified by comparing its retention time to an authentic standard (if available) or by mass spectrometry.

-

Calculation: Calculate the enzyme activity based on the amount of product formed over time.

Future Directions and Research Opportunities

The complete elucidation of the this compound biosynthetic pathway presents several exciting avenues for future research. The foremost priority is the identification and characterization of the specific UDP-xylosyltransferase responsible for the final step in this compound synthesis. Transcriptome analysis of Gaultheria species, particularly those with high this compound content, could reveal candidate glycosyltransferase genes.[11][12] Subsequent heterologous expression and in vitro characterization of these candidate enzymes will be essential to confirm their function.

Furthermore, a detailed kinetic analysis of all the enzymes in the pathway from a single source organism would provide a more accurate model of the metabolic flux. The in vitro reconstitution of the entire pathway using purified enzymes would be a significant milestone, paving the way for the development of cell-free or microbial systems for the sustainable production of this compound.

Conclusion

This technical guide has synthesized the current knowledge on the biosynthesis of this compound in plants. While the initial steps involving the formation of salicylic acid and its methylation to methyl salicylate are relatively well-understood, the final glycosylation steps, particularly the xylosylation, require further investigation. The provided protocols and pathway diagrams offer a solid foundation for researchers to delve deeper into the intricacies of this fascinating metabolic pathway, with the ultimate goal of harnessing its potential for therapeutic applications. The recent availability of genomic and transcriptomic data for Gaultheria species promises to accelerate the discovery of the missing enzymatic links in the near future.

References

- 1. Dissection of the general two-step di- C-glycosylation pathway for the biosynthesis of (iso)schaftosides in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of a xyloglucan beta‐xylopyranosyltransferase from Vaccinium corymbosum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. S-Adenosyl-L-methionine:salicylic acid carboxyl methyltransferase, an enzyme involved in floral scent production and plant defense, represents a new class of plant methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Salicylic Acid Biosynthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] The analysis of methyl salicylate and salicylic acid from Chinese herbal medicine ingestion. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. The analysis of methyl salicylate and salicylic acid from Chinese herbal medicine ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simultaneous Determination of Salicylic Acid, Jasmonic Acid, Methyl Salicylate, and Methyl Jasmonate from Ulmus pumila Leaves by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. First De Novo genome assembly and characterization of Gaultheria prostrata - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Anti-inflammatory Mechanisms of Gaultherin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gaultherin, a natural salicylate derivative, presents a promising alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) due to its potent anti-inflammatory properties and favorable gastrointestinal safety profile. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's anti-inflammatory effects, with a focus on its modulation of key signaling pathways. This document summarizes quantitative data from preclinical studies, offers detailed experimental protocols for relevant assays, and visualizes the intricate signaling cascades involved. As a prodrug, this compound is metabolized to salicylic acid, which is central to its therapeutic actions. The primary mechanisms of action include the inhibition of the NF-κB and MAPK signaling pathways, leading to a downstream reduction in pro-inflammatory mediators.

Core Anti-inflammatory Mechanisms

This compound exerts its anti-inflammatory effects primarily through the modulation of two critical signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway. These pathways are central to the inflammatory response, regulating the expression of a myriad of pro-inflammatory genes.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

This compound has been shown to prevent the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of NF-κB[1]. This inhibitory action effectively suppresses the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Modulation of the MAPK Signaling Pathway

The MAPK signaling cascade, comprising key kinases such as ERK, JNK, and p38, plays a crucial role in cellular responses to a variety of extracellular stimuli, including inflammatory signals. Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators.

This compound has been demonstrated to inhibit the phosphorylation and activation of MAPKs, including JNKs, p38, and ERKs[1]. This inhibition is achieved either directly or through the upstream modulation of MAPK kinases, specifically MEK1/2, MKK3/6, and MKK4/7[1]. By attenuating the MAPK signaling cascade, this compound effectively reduces the production of inflammatory molecules.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro and in vivo studies, providing a comparative overview of this compound's anti-inflammatory efficacy.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 Value | Reference |

| Cyclooxygenase-2 (COX-2) | 0.35 mg/mL | [1] |

| Lipoxygenase (LOX) | 0.56 mg/mL | [1] |

| Hyaluronidase (HYAL) | 28.58 µg/mL | [1] |

Table 2: In Vivo Anti-inflammatory and Analgesic Effects of this compound

| Animal Model | Dosage | Effect | Reference |

| Acetic acid-induced writhing test (mice) | 200 mg/kg | Significantly inhibited abdominal contractions | [2][3] |

| Acetic acid-induced visceral pain (mice) | 400 mg/kg (p.o., single dose) | Decreased the number of writhing | [1] |

| Croton oil-induced ear edema (mice) | 200 mg/kg | Comparable inhibitory effect to an equimolar dose of aspirin | [2][3] |

| Croton oil-induced ear swelling (mice) | 400 mg/kg (p.o., once daily for 3 days) | Inhibited the dropsical ear plug weight by 39% | [1] |

| Feverish mice | 100-300 mg/kg (p.o., single dose) | Significantly reduced rectal temperature in the 5th hour | [1] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for assessing its anti-inflammatory activity.

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.

Figure 2: Modulation of the MAPK signaling pathway by this compound.

Figure 3: General experimental workflow for evaluating this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the anti-inflammatory properties of this compound.

In Vitro Anti-inflammatory Assay using LPS-stimulated RAW 264.7 Macrophages

This protocol outlines the procedure for assessing the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophages.

4.1.1. Cell Culture and Seeding:

-

Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells in 96-well plates at a density of 1-2 x 10^5 cells/well.

-

Allow the cells to adhere and recover overnight.

4.1.2. LPS Stimulation and this compound Treatment:

-

The following day, remove the culture medium.

-

Add fresh medium containing LPS at a concentration of 10-100 ng/mL to the wells.

-

Concurrently, add medium containing various concentrations of this compound to the designated treatment wells. It is advisable to prepare 2X solutions of both LPS and this compound to achieve the desired final concentrations.

4.1.3. Measurement of Pro-inflammatory Mediators:

-

Incubate the plates for a specified period (e.g., 18-24 hours).

-

Collect the cell culture supernatants.

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Determine the concentration of nitric oxide (NO) in the supernatants using the Griess reagent.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This protocol describes the widely used carrageenan-induced paw edema model to evaluate the in vivo anti-inflammatory activity of this compound.

4.2.1. Animal Preparation:

-

Use male Wistar rats (or a similar strain) weighing approximately 150-200g.

-

Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Fast the animals overnight before the experiment with free access to water.

4.2.2. This compound Administration and Edema Induction:

-

Administer this compound orally (p.o.) or intraperitoneally (i.p.) at the desired doses. A vehicle control group and a positive control group (e.g., indomethacin) should be included.

-

After a specific pre-treatment time (e.g., 30-60 minutes), induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

4.2.3. Measurement of Paw Edema:

-

Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Western Blot Analysis of NF-κB and MAPK Pathway Proteins

This protocol details the Western blot procedure to assess the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

4.3.1. Cell Lysis and Protein Extraction:

-

Treat cells (e.g., LPS-stimulated RAW 264.7 macrophages) with this compound as described in section 4.1.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet the cell debris and collect the supernatant containing the protein extracts.

-

Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

4.3.2. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

4.3.3. Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-IκBα, total IκBα, phospho-p65, total p65, phospho-p38, total p38, etc.) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory activity through the targeted inhibition of the NF-κB and MAPK signaling pathways. Its efficacy, coupled with a superior safety profile compared to conventional NSAIDs, positions it as a strong candidate for further drug development. The direct regulatory role of this compound on other inflammatory pathways, such as the NLRP3 inflammasome and the JAK/STAT pathway, is not yet well-documented in the available literature and warrants further investigation. Future research should focus on elucidating these potential mechanisms, conducting comprehensive preclinical toxicology studies, and ultimately, translating these promising findings into clinical applications for the treatment of inflammatory diseases.

References

The Analgesic and Antipyretic Profile of Gaultherin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gaultherin, a natural salicylate derivative predominantly found in plants of the Gaultheria genus, presents a compelling profile as an analgesic and antipyretic agent.[1][2][3][4] As a prodrug, this compound is metabolized into the active compound, salicylic acid, offering a mechanism of action with a potentially superior gastrointestinal safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin.[1][2] This technical guide provides an in-depth review of the quantitative data supporting its efficacy, detailed experimental protocols for its evaluation, and an exploration of the underlying molecular signaling pathways.

Mechanism of Action: A Prodrug Approach

This compound itself is not the active pharmacological agent. Its therapeutic effects are realized after it is metabolized into methyl salicylate and subsequently hydrolyzed to produce salicylate.[2][5] This conversion is a two-step process initiated by intestinal bacteria and followed by esterases in the intestine, blood, and liver.[2] This gradual, gut-mediated release of the active salicylate metabolite is believed to be the reason for its reduced gastric toxicity compared to aspirin, which can cause direct irritation to the gastric mucosa.[1][2] Furthermore, this compound demonstrates selectivity by not affecting cyclooxygenase-1 (COX-1), the enzyme responsible for producing cytoprotective prostaglandins in the stomach lining.[1][2]

Caption: Metabolic conversion of this compound to its active form.

Signaling Pathways in Analgesia and Antipyresis

This compound exerts its analgesic and antipyretic effects by modulating key inflammatory signaling pathways. It has been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme crucial for the production of prostaglandins which are key mediators of pain and fever.[1][4][5] Beyond COX-2, this compound's anti-inflammatory action involves the inhibition of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways.[1][4][5] By preventing the phosphorylation and degradation of IκBα, this compound blocks the translocation of the NF-κB transcription factor to the nucleus, thereby downregulating the expression of various pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[5]

Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound.

Quantitative Efficacy Data

The analgesic and antipyretic properties of this compound and salicylate-rich fractions containing it have been quantified in several preclinical studies. The data is summarized below.

Table 1: Analgesic Effects of this compound and Salicylate-Rich Fractions

| Experimental Model | Species | Test Substance | Dose (p.o.) | Effect | Reference |

| Acetic Acid-Induced Writhing | Mice | This compound | 400 mg/kg | Decreased number of writhing | [5] |

| Acetic Acid-Induced Writhing | Mice | This compound | 200 mg/kg | Significantly inhibited abdominal contractions | [2][6] |

| Acetic Acid-Induced Writhing | Mice | G-EXT | 200 mg/kg | Significant reduction in writhing | [7] |

| Acetic Acid-Induced Writhing | Mice | G-EXT | 300 mg/kg | Significant reduction in writhing | [7] |

| Acetic Acid-Induced Writhing | Mice | G-SAL | 150 mg/kg | Significant reduction in writhing | [7] |

| Formalin Test (Second Phase) | Mice | SDF | 400 mg/kg | Inhibition of inflammatory phase | [8] |

| Formalin Test (Second Phase) | Mice | SDF | 800 mg/kg | Inhibition of inflammatory phase | [8] |

| Tail Immersion Test | Mice | G-EXT | 200 mg/kg | Significant analgesic effect | [7] |

| Tail Immersion Test | Mice | G-EXT | 300 mg/kg | Significant analgesic effect | [7] |

| Tail Immersion Test | Mice | G-SAL | 150 mg/kg | Significant analgesic effect, comparable to tramadol | [7] |

G-EXT: Gaultheria trichophylla extract; G-SAL: Salicylate-rich fraction from Gaultheria trichophylla; SDF: Salicylate derivatives fraction from Gaultheria yunnanensis.

Table 2: Antipyretic Effects of this compound and Salicylate-Rich Fractions

| Experimental Model | Species | Test Substance | Dose (p.o.) | Effect | Reference |

| Brewer's Yeast-Induced Pyrexia | Mice | This compound | 100-300 mg/kg | Significant reduction in rectal temperature in the 5th hour | [1][5] |

| Brewer's Yeast-Induced Pyrexia | Mice | G-EXT | 200 mg/kg | Significant reduction in pyrexia | [7] |

| Brewer's Yeast-Induced Pyrexia | Mice | G-EXT | 300 mg/kg | Significant reduction in pyrexia | [7] |

| Brewer's Yeast-Induced Pyrexia | Mice | G-SAL | 150 mg/kg | Significant reduction in pyrexia | [7] |

G-EXT: Gaultheria trichophylla extract; G-SAL: Salicylate-rich fraction from Gaultheria trichophylla.

Table 3: In Vitro Anti-Inflammatory Activity

| Target | Test Substance | IC50 Value | Reference |

| COX-2 | This compound | 0.35 mg/mL | [5][9] |

| LOX | This compound | 0.56 mg/mL | [5][9] |

| Hyaluronidase (HYAL) | This compound | 28.58 µg/mL | [5][9] |

| COX-2 | G-EXT | 39.70 µg/mL | [7] |

| COX-2 | G-SAL | 77.20 µg/mL | [7] |

| 5-LOX | G-EXT | 28.3 µg/mL | [7] |

| 5-LOX | G-SAL | 39.70 µg/mL | [7] |

G-EXT: Gaultheria trichophylla extract; G-SAL: Salicylate-rich fraction from Gaultheria trichophylla.

Experimental Protocols

Analgesic Activity: Acetic Acid-Induced Writhing Test

This model is used to evaluate peripheral analgesic activity.

-

Principle: The intraperitoneal injection of acetic acid induces a painful reaction in mice, characterized by abdominal constrictions and stretching of the hind limbs (writhing). Analgesic compounds reduce the frequency of these writhes.

-

Methodology:

-

Animal Model: Healthy albino mice are used.[7]

-

Acclimatization: Animals are acclimatized to laboratory conditions before the experiment.

-

Grouping: Animals are divided into control, standard (e.g., aspirin), and test groups (receiving different doses of this compound).

-

Drug Administration: The test compound (this compound) or vehicle is administered orally (p.o.).[5]

-

Induction of Writhing: After a set period (e.g., 30-60 minutes), a 0.6-1% solution of acetic acid is injected intraperitoneally.[2][5]

-

Observation: The number of writhes is counted for a specific duration (e.g., 20-30 minutes) following the acetic acid injection.

-

Analysis: The percentage inhibition of writhing is calculated for the test groups compared to the control group.

-